3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. . The structure of this compound consists of a benzene ring fused with an oxazine ring, with a phenyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Benzoxazine compounds have been reported to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . This structure may allow the compound to interact with its targets in a unique manner.
Biochemical Pathways
Benzoxazine derivatives have been reported to exhibit anti-inflammatory, analgesic, antibacterial, neuroprotective, d2 receptor antagonistic activity, antimycobacterial, antiviral, and antifungal effects . These effects suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Some benzoxazine derivatives have shown considerable anti-inflammatory activity in animal models
Action Environment
It’s worth noting that the synthesis of benzoxazines can be influenced by environmental conditions, such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the Mannich condensation reaction. This reaction involves the condensation of an amine (such as aniline), a phenol (such as phenol), and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods: Industrial production of benzoxazines, including this compound, often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature . The use of microwave irradiation allows for efficient heating and reduces the need for large amounts of solvents.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds.
Scientific Research Applications
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of scientific research applications:
Biology: Investigated for its potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of advanced materials with excellent thermal and mechanical properties.
Comparison with Similar Compounds
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a different ring fusion pattern.
3,4-Dihydro-2H-1,3-benzoxazine derivatives: Various derivatives with different substituents on the benzene and oxazine rings.
Uniqueness: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring fusion pattern and the presence of a phenyl group on the nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDZXUCBXBIVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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